molecular formula C14H13N3O B2434417 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 1245570-00-6

3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2434417
CAS No.: 1245570-00-6
M. Wt: 239.278
InChI Key: SYZNNAFQJRSWQV-UHFFFAOYSA-N
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Description

3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methyl group at the 3-position and a pyridin-2-yl group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzamide with 2-acetylpyridine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and ligands.

Mechanism of Action

The mechanism of action of 3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)quinazolin-4(3H)-one: Lacks the methyl group at the 3-position.

    3-methylquinazolin-4(1H)-one: Lacks the pyridin-2-yl group at the 2-position.

    2-(pyridin-2-yl)-3,4-dihydroquinazolin-4(1H)-one: Lacks the methyl group at the 3-position and has a different hydrogenation state.

Uniqueness

3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the methyl group and the pyridin-2-yl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-17-13(12-8-4-5-9-15-12)16-11-7-3-2-6-10(11)14(17)18/h2-9,13,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZNNAFQJRSWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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